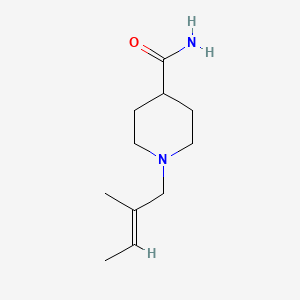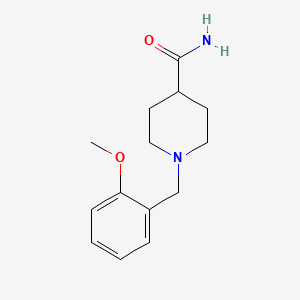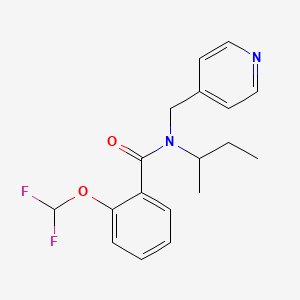![molecular formula C16H20FN3O3 B3852563 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone](/img/structure/B3852563.png)
3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone
Descripción general
Descripción
3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone, also known as Fipronil, is a potent insecticide that belongs to the phenylpyrazole chemical family. It was first introduced in 1993 and has since been widely used in agriculture and public health to control pests such as termites, ants, cockroaches, and fleas. Fipronil is known for its high efficacy, low toxicity to mammals, and long-lasting residual activity.
Mecanismo De Acción
3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone acts as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor, which is essential for the proper functioning of the central nervous system in insects. 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone binds to the GABA receptor and disrupts the flow of chloride ions, resulting in hyperexcitation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms such as birds, fish, and bees. 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone can accumulate in the environment and can persist for long periods, leading to potential bioaccumulation and biomagnification. 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone has also been shown to have negative impacts on soil microorganisms, which can affect soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone has several advantages for use in laboratory experiments. It is highly effective at controlling a wide range of pests, has a long-lasting residual activity, and has a low toxicity to mammals. However, 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone can have adverse effects on non-target organisms, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone. One area of research is to investigate the potential for 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone to be used in combination with other insecticides to improve efficacy and reduce the risk of resistance development. Another area of research is to investigate the potential for 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone to be used in integrated pest management programs, which aim to reduce the use of pesticides and promote sustainable pest control practices. Additionally, there is a need for further research on the environmental impacts of 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone and its potential for bioaccumulation and biomagnification.
Aplicaciones Científicas De Investigación
3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, biochemical and physiological effects, and potential applications in pest control.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-4-[3-(1,2-oxazolidin-2-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c17-13-4-1-3-12(11-13)15-16(22)18-6-9-20(15)14(21)5-8-19-7-2-10-23-19/h1,3-4,11,15H,2,5-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBLEPOUPSCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)N2CCNC(=O)C2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852488.png)

![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)


![2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852523.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B3852525.png)

![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3852541.png)
![methyl (2S,4S)-1-methyl-4-{[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3852543.png)
![N,N-dimethyl-2-{4-[(phenylthio)acetyl]-2-morpholinyl}ethanamine](/img/structure/B3852557.png)
![3-phenoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3852566.png)
![1-cyclopropyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B3852567.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3852580.png)